![molecular formula C18H16BrNOS2 B2690734 3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide CAS No. 2097936-99-5](/img/structure/B2690734.png)
3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide is an organic compound that features a bromophenyl group and a thiophene moiety. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of both bromine and thiophene groups suggests it may exhibit unique reactivity and properties.
科学的研究の応用
Chemistry
In chemistry, 3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmaceutical intermediate. The presence of the thiophene moiety, in particular, is of interest due to its known bioactivity in various therapeutic agents.
Industry
In industry, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide typically involves multi-step organic reactions. One common route starts with the bromination of phenylpropanoic acid to introduce the bromine atom. This is followed by the formation of an amide bond through a reaction with an appropriate amine derivative containing thiophene groups.
Bromination: Phenylpropanoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylpropanoic acid.
Amide Formation: The brominated acid is then reacted with N-[(thiophen-2-yl)(thiophen-3-yl)methyl]amine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents replacing the bromine atom, while oxidation could lead to sulfoxides or sulfones.
作用機序
The mechanism by which 3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide exerts its effects depends on its application. In electronic materials, its action is related to its ability to transport charge and interact with light. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
類似化合物との比較
Similar Compounds
- 3-(2-bromophenyl)-N-(thiophen-2-ylmethyl)propanamide
- 3-(2-bromophenyl)-N-(thiophen-3-ylmethyl)propanamide
- 3-(2-chlorophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide
Uniqueness
Compared to similar compounds, 3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide is unique due to the presence of both thiophene-2-yl and thiophene-3-yl groups. This dual thiophene substitution can enhance its electronic properties and reactivity, making it particularly valuable in applications requiring precise electronic characteristics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-(2-bromophenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNOS2/c19-15-5-2-1-4-13(15)7-8-17(21)20-18(14-9-11-22-12-14)16-6-3-10-23-16/h1-6,9-12,18H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRDIPDRNXFZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NC(C2=CSC=C2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
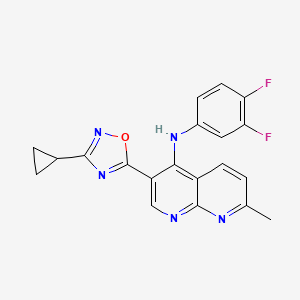
![N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide](/img/structure/B2690653.png)
![5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2690654.png)
![N-[2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-2-methoxybenzamide](/img/structure/B2690655.png)
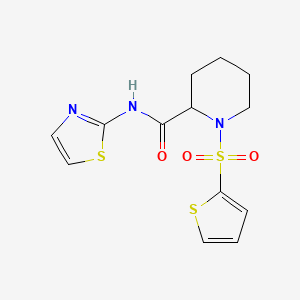
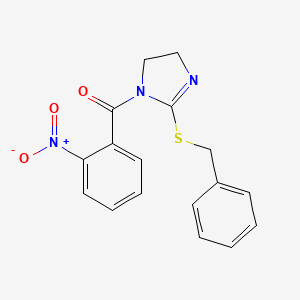
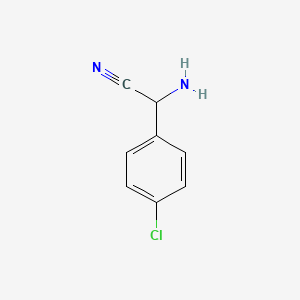
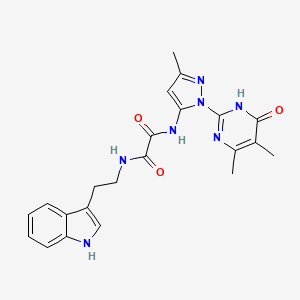
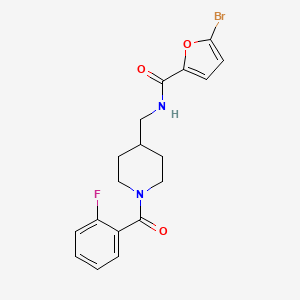
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690662.png)
![({[(2-Chlorobenzyl)(2-furylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2690665.png)
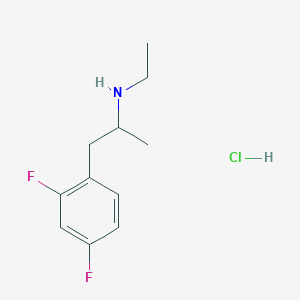
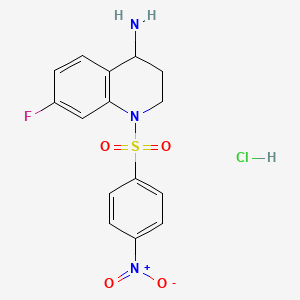
![N-(2-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2690672.png)
